molecular formula C13H17N3O2S B2665692 tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate CAS No. 1556208-90-2

tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate

Cat. No.: B2665692
CAS No.: 1556208-90-2
M. Wt: 279.36
InChI Key: JMJQSYLXZANPPJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with an amino group and a carboxylate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate typically involves multiple steps, starting with the appropriate thiophene derivative. One common synthetic route includes the following steps:

  • Amination: : The thiophene ring is first subjected to an amination reaction to introduce the amino group.

  • Esterification: : The carboxylate ester group is then introduced through an esterification reaction.

  • Substitution: : The 1-methyl-1H-pyrazol-4-yl group is introduced via a substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common reagents include hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).

  • Reduction: : Typical reagents are iron (Fe) and hydrochloric acid (HCl).

  • Substitution: : Electrophilic reagents such as bromine (Br2) and strong acids are used.

Major Products Formed:
  • Oxidation: : Nitro derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Various substituted thiophenes.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : It can be used to study biological processes involving thiophene derivatives.

  • Medicine: : Potential use in drug development due to its biological activity.

  • Industry: : Utilized in the production of materials and chemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

This compound is unique due to its specific structural features. Similar compounds include:

  • Tert-butyl 2-amino-4-(1H-pyrazol-4-yl)thiophene-3-carboxylate: : Lacks the methyl group on the pyrazole ring.

  • Tert-butyl 2-amino-4-(1-methyl-1H-pyrazol-3-yl)thiophene-3-carboxylate: : Different position of the methyl group on the pyrazole ring.

Properties

IUPAC Name

tert-butyl 2-amino-4-(1-methylpyrazol-4-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-13(2,3)18-12(17)10-9(7-19-11(10)14)8-5-15-16(4)6-8/h5-7H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJQSYLXZANPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1C2=CN(N=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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